4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid
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Overview
Description
“4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid” is a chemical compound . It is a derivative of glutamic acid . The compound is solid in form .
Physical And Chemical Properties Analysis
The compound is solid in form . Its molecular weight is 425.48 . The compound should be stored in a sealed, dry place at room temperature .Scientific Research Applications
Peptide Synthesis
The primary application of Fmoc-protected amino acids is in peptide synthesis . The Fmoc group protects the amino group during the synthesis process, allowing for the sequential addition of amino acids without unwanted side reactions. After the peptide chain is assembled, the Fmoc group can be removed under mild basic conditions, which do not affect the peptide bonds .
Solid-Phase Synthesis
Fmoc-protected amino acids are extensively used in solid-phase synthesis techniques. This approach involves attaching the first Fmoc-amino acid to a resin, followed by iterative cycles of deprotection and coupling to build the desired peptide sequence. This method is highly efficient and automatable, making it a staple in modern peptide synthesis laboratories .
Bioconjugation
In bioconjugation , Fmoc-protected amino acids can be used to modify biomolecules like proteins or antibodies. This modification can introduce new functional groups, which can be used for labeling, cross-linking, or attaching drugs for targeted delivery .
Drug Discovery
Fmoc-protected amino acids play a crucial role in drug discovery . They are used to create diverse peptide libraries, which are then screened for biological activity. This process has led to the discovery of new therapeutic peptides and the development of peptide-based drugs .
Chiral Synthesis
The Fmoc group is also valuable in chiral synthesis . It can be used to introduce chirality into a molecule, which is essential for creating enantiomerically pure compounds. These compounds have significant applications in pharmaceuticals, where the chirality can influence the drug’s efficacy and safety .
Proteomics Research
In proteomics research , Fmoc-protected amino acids are used in the synthesis of peptides that mimic portions of proteins. These peptides can be used as standards in mass spectrometry or as antigens to generate antibodies for protein detection .
Nanotechnology
Fmoc-protected amino acids are finding applications in nanotechnology . They can be used to create self-assembling peptides, which form nanostructures with potential uses in materials science, biotechnology, and medicine .
Enzyme Inhibition Studies
Lastly, Fmoc-protected amino acids are used in enzyme inhibition studies . By incorporating them into peptides, researchers can study the interaction between enzymes and their substrates, leading to insights into enzyme mechanisms and the development of enzyme inhibitors .
Safety and Hazards
properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-28-21-12-14(10-11-19(21)22(25)26)24-23(27)29-13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHCHYQUCAFAHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid |
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